Cas no 168152-95-2 ([1,2,4]Triazolo[1,5-a]pyrimidine,5-(2-methoxyethoxy)-7-propyl-6-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-)
168152-95-2 structure
Product Name:[1,2,4]Triazolo[1,5-a]pyrimidine,5-(2-methoxyethoxy)-7-propyl-6-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-
CAS No:168152-95-2
MF:C25H26N8O2
MW:470.526343822479
CID:157359
PubChem ID:3074932
Update Time:2025-04-19
[1,2,4]Triazolo[1,5-a]pyrimidine,5-(2-methoxyethoxy)-7-propyl-6-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]- Chemical and Physical Properties
Names and Identifiers
-
- [1,2,4]Triazolo[1,5-a]pyrimidine,5-(2-methoxyethoxy)-7-propyl-6-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-
- [1,2,4]Triazolo[1,5-a]pyrimidine,5-(2-methoxyethoxy)-7-propyl-6-[[2'-(2H-tetrazol-5-yl)[1,1'-b...
- 5-(2-methoxyethoxy)-7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine
- 5-(2-methoxyethoxy)-7-propyl-6-{[2'-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl}[1,2,4]triazolo[1,5-a]pyrimidine
- s-triazolo(1,5-a)pyrimidine, 5-(2-methoxyethoxy)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- 4-(2-methoxyethoxy)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl] methyl]-1,5,7,9-tetrazabicyclo[4.3.0]nona-2,4,6,8-tetraene
- (1,2,4)Triazolo(1,5-a)pyrimidine, 5-(2-methoxyethoxy)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- DTXSID20168530
- 168152-95-2
-
- Inchi: 1S/C25H26N8O2/c1-3-6-22-21(24(35-14-13-34-2)28-25-26-16-27-33(22)25)15-17-9-11-18(12-10-17)19-7-4-5-8-20(19)23-29-31-32-30-23/h4-5,7-12,16H,3,6,13-15H2,1-2H3,(H,29,30,31,32)
- InChI Key: NUGWWMFQRUMDOI-UHFFFAOYSA-N
- SMILES: O(CCOC)C1C(CC2C=CC(C3=CC=CC=C3C3N=NNN=3)=CC=2)=C(CCC)N2C(=NC=N2)N=1
Computed Properties
- Exact Mass: 470.21818
- Monoisotopic Mass: 470.218
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 35
- Rotatable Bond Count: 10
- Complexity: 637
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 4.2
- Topological Polar Surface Area: 116Ų
Experimental Properties
- Density: 1.35
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.69
- PSA: 116
[1,2,4]Triazolo[1,5-a]pyrimidine,5-(2-methoxyethoxy)-7-propyl-6-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]- Related Literature
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
168152-95-2 ([1,2,4]Triazolo[1,5-a]pyrimidine,5-(2-methoxyethoxy)-7-propyl-6-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
CN Supplier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
CN Supplier
Bulk
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
CN Supplier
Reagent